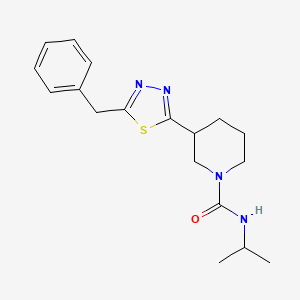

3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide

Description

3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 5 and a piperidine ring linked via a carboxamide group. The 1,3,4-thiadiazole moiety is known for its diverse biological activities, including enzyme inhibition and antimicrobial properties, making this compound a candidate for therapeutic development .

Properties

IUPAC Name |

3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-13(2)19-18(23)22-10-6-9-15(12-22)17-21-20-16(24-17)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POADXFPAXSUAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the reaction of benzyl chloride with thiocyanate to form 5-benzyl-1,3,4-thiadiazole. This intermediate is then reacted with propan-2-ylamine and piperidine-1-carboxylic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure consistency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that compounds containing the thiadiazole moiety exhibit significant biological activities, including:

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study demonstrated that derivatives similar to 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide showed promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against a range of bacterial strains. The presence of the thiadiazole ring is thought to enhance the interaction with microbial targets, leading to increased antibacterial activity.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that thiadiazole derivatives may possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

Several case studies have provided insights into the applications of thiadiazole derivatives, including:

- Anticancer Evaluation : A study focused on synthesizing a series of thiadiazole derivatives and assessing their anticancer activity revealed that specific substitutions on the thiadiazole ring significantly impacted their effectiveness against cancer cell lines. The most potent compounds exhibited IC50 values in low micromolar ranges .

- Antimicrobial Testing : Another investigation evaluated a range of thiadiazole compounds for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed strong inhibition zones in agar diffusion assays .

- Mechanistic Studies : Research exploring the mechanism of action for these compounds suggested that they may interact with key proteins involved in cell signaling pathways related to cancer progression and inflammation .

Mechanism of Action

The mechanism by which 3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and benzyl group may play a role in binding to enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Key Observations:

- Thiadiazole isomerism : Molecule 20 (1,2,4-thiadiazole) differs from the target compound (1,3,4-thiadiazole), which may alter electronic properties and binding specificity .

- Substituent effects : Ethyl (Compound35) and phenylcarbamoyl (L065-0730) substituents on the thiadiazole modulate steric and electronic profiles compared to the benzyl group in the target compound .

- Core flexibility : Cyclopentane (Compound35) and acetamide () cores may reduce conformational rigidity compared to the piperidine ring in the target compound, affecting target engagement .

Key Insights:

- Thiadiazole role : The 1,3,4-thiadiazole core in the target compound is associated with enzyme inhibition (e.g., acetylcholinesterase in ), while phenylcarbamoyl derivatives (L065-0730) show enhanced target affinity .

- Pharmacokinetics: The isopropyl group in the target compound likely improves lipophilicity compared to polar substituents (e.g., 4-methoxyphenoxy in ), favoring oral bioavailability .

Biological Activity

The compound 3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N-(propan-2-yl)piperidine-1-carboxamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews its biological activity, focusing on anticancer properties and other relevant pharmacological effects.

The molecular formula of the compound is with a molecular weight of 344.5 g/mol. Its structure includes a piperidine ring and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Weight | 344.5 g/mol |

| Molecular Formula | C19H21N5O2S |

| LogP | 3.8839 |

| Polar Surface Area | 73.71 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

- Cytotoxicity Assays : The compound exhibited significant growth inhibition against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were reported at for MCF-7 cells and for HL-60 leukemia cells .

- Mechanism of Action : Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells by triggering cell cycle arrest at the G2/M phase and down-regulating critical survival pathways involving MMP2 and VEGFA .

- Comparative Efficacy : When compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), the thiadiazole derivatives showed enhanced potency, indicating their potential as effective anticancer agents .

Pharmacological Profiles

Beyond anticancer effects, thiadiazole derivatives have demonstrated a range of biological activities:

- Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial effects against various pathogens .

- Anti-inflammatory Effects : Thiadiazole derivatives have also been reported to possess anti-inflammatory properties, contributing to their therapeutic potential in treating chronic diseases .

Case Studies

A notable study involved the synthesis and evaluation of several thiadiazole-based compounds where derivatives similar to this compound were tested against multiple cancer cell lines. Results indicated that modifications in the side chains significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .

Q & A

Q. How can interdisciplinary approaches enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.